amine CAS No. 444577-36-0](/img/structure/B3137948.png)
[(anthracen-9-yl)methyl](2-methylpropyl)amine
Overview
Description
(Anthracen-9-yl)methylamine is a chemical compound with the molecular formula C19H21N and a molecular weight of 263.38 g/mol . This compound is known for its unique chemical structure, which includes an anthracene moiety attached to a methylpropylamine group. It has gained attention in various fields of research due to its potential biological activities and applications in scientific research.
Mechanism of Action
Target of Action
The primary target of (anthracen-9-yl)methylamine, also known as N-(9-Anthrylmethyl)-N-isobutylamine or N-(anthracen-9-ylmethyl)-2-methylpropan-1-amine, is Zinc Finger Protein 207 (ZNF207) . ZNF207 is a promising target for weakening the stemness of glioma cells .
Mode of Action
It has been found that n-(9-anthrylmethyl)amines, which combine a fluorescent subunit and a chelate forming fragment, have a signal switching property in an aqueous solution upon complexation with cu(ii) and liberation of the probe molecule by substitution with another ligand .
Biochemical Pathways
It is known that the compound has a predominant effect on b and t lymphocytes, which is thought to interrupt the cascade of immune events central to multiple sclerosis .
Pharmacokinetics
Result of Action
It has been found that the compound can hinder tumorigenesis and migration and promote apoptosis in vitro . These effects are attributed to the downregulation of stem-related genes .
Action Environment
It is known that the compound has a signal switching property in an aqueous solution upon complexation with cu(ii) and liberation of the probe molecule by substitution with another ligand .
Biochemical Analysis
Biochemical Properties
Anthracene-based compounds have been used in the synthesis of unsymmetrical substituted diarylacetylenes
Cellular Effects
Some anthracene-based compounds have been found to have effects on glioma cells
Molecular Mechanism
It is known that anthracene-based compounds can participate in palladium-catalyzed oxidative reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (anthracen-9-yl)methylamine typically involves the reaction of anthracene derivatives with appropriate amine precursors. One common method is the hydrogenation of 9-anthracenecarboxaldehyde to produce 9-anthracenemethanol, which is then reacted with 2-methylpropylamine under suitable conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for (anthracen-9-yl)methylamine may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(Anthracen-9-yl)methylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the anthracene moiety and the amine group.
Common Reagents and Conditions
Oxidation: Oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (anthracen-9-yl)methylamine may yield anthracene-9-carboxylic acid derivatives, while reduction may produce various anthracene-based amines .
Scientific Research Applications
(Anthracen-9-yl)methylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
(Anthracen-9-yl)methylamine can be compared with other anthracene derivatives, such as:
9-Anthraldehyde oxime: Known for its applications in organic synthesis and as a precursor for various cyclic and heterocyclic compounds.
9-Anthracenemethanol: Used in the synthesis of other anthracene-based compounds and as a fluorescent probe.
(N-((anthracen-9-yl)methyl)-N-(pyridin-2-yl)pyridin-2-amine): Designed to detect zinc and copper ions, similar to (anthracen-9-yl)methylamine.
The uniqueness of (anthracen-9-yl)methylamine lies in its specific combination of the anthracene moiety with the 2-methylpropylamine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(anthracen-9-ylmethyl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N/c1-14(2)12-20-13-19-17-9-5-3-7-15(17)11-16-8-4-6-10-18(16)19/h3-11,14,20H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXKTKVFKWYTPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-yl)amino]hexanoic acid](/img/structure/B3137868.png)
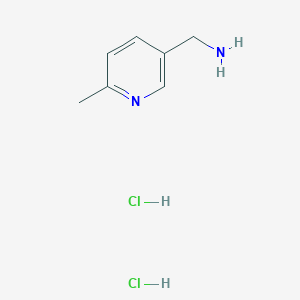
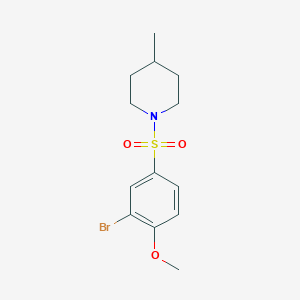
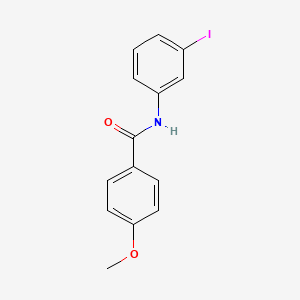
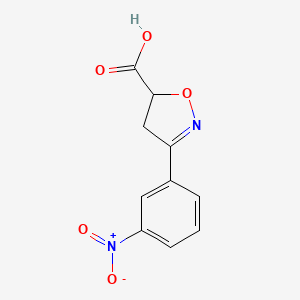
![2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid](/img/structure/B3137892.png)

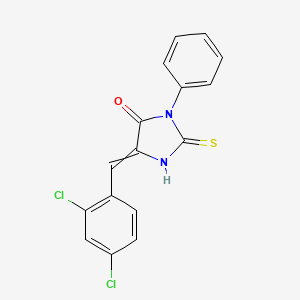
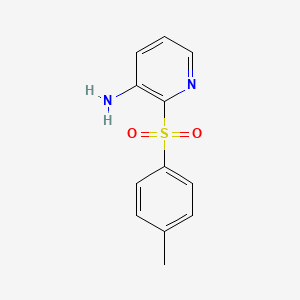
![2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid](/img/structure/B3137920.png)
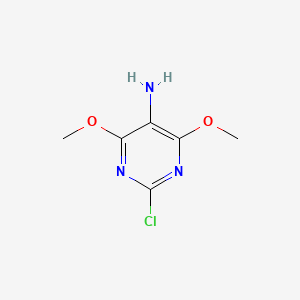
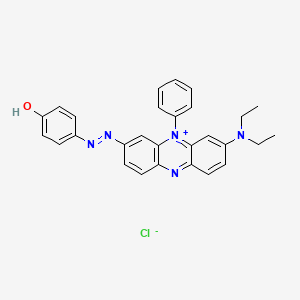

![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B3137956.png)
